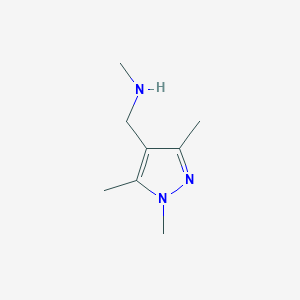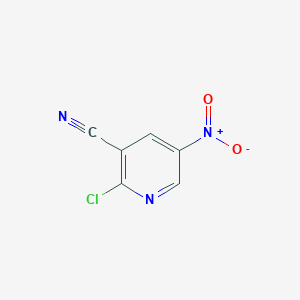
6-Chloro-4-methylquinolin-2(1H)-one
Vue d'ensemble
Description
6-Chloro-4-methylquinolin-2(1H)-one is a chemical compound with the molecular formula C10H8ClNO . It has a molecular weight of 193.63 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of 6-Chloro-4-methylquinolin-2(1H)-one involves the use of polyphosphoric acid . The reaction is carried out at 95.0℃ for 2.5 hours . After the reaction is complete, the mixture is cooled to room temperature and poured into ice water. The solution is then adjusted to pH = 7 with sodium hydroxide and filtered to give a white solid .Molecular Structure Analysis
The IUPAC name for this compound is 6-chloro-4-methyl-2(1H)-quinolinone . The InChI code is 1S/C10H8ClNO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H,12,13) .Physical And Chemical Properties Analysis
6-Chloro-4-methylquinolin-2(1H)-one is a solid at room temperature . It has a molecular weight of 193.63 . The compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 379.3±42.0 °C at 760 mmHg . The compound is soluble, with a solubility of 0.311 mg/ml .Applications De Recherche Scientifique
Synthesis and Characterization
6-Chloro-4-methylquinolin-2(1H)-one and its isomers have been synthesized and characterized using various techniques. The crystal structure was elucidated using single-crystal X-ray diffraction, showcasing two independent molecules in the asymmetric unit. The compounds were also characterized by FTIR, FT-Raman, UV-Vis, and NMR spectrum, and their geometries optimized using DFT/B3LYP methods. This research contributes to understanding the structural and spectroscopic characteristics of these compounds (Murugavel, Sundramoorthy, Subashini, & Pavan, 2018).
Antimicrobial Activities
Several studies have explored the antimicrobial potential of 6-Chloro-4-methylquinolin-2(1H)-one derivatives. For instance, various substituted quinolinones, including 6-Chloro-4-methylquinolin-2(1H)-one derivatives, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies contribute to the development of new antimicrobial agents (Bawa, Kumar, Drabu, & Kumar, 2009).
Crystal Structure Investigations
The crystal structures of isomeric hydrogen-bonded co-crystals involving 6-methylquinoline and various chloro- and nitro-substituted benzoic acids have been determined. These studies aid in understanding the hydrogen bonding and structural properties of such compounds (Gotoh & Ishida, 2020).
Molecular Docking and Pharmaceutical Potency
Studies have been conducted to understand the inhibitor activity of 6-Chloro-4-methylquinolin-2(1H)-one derivatives against various enzymes through molecular docking. These findings are significant for drug discovery and development processes (Kose, Atac, & Bardak, 2018).
Synthesis and Anticancer Activity
Research on the synthesis of novel compounds from 6-Chloro-4-methylquinolin-2(1H)-one has shown potential in cytotoxicity against cancer lines. The exploration of these compounds in the context of anticancer activity provides valuable insights for oncological pharmaceutical development (Toan, Thanh, Truong, & Van, 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The signal word is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
6-chloro-4-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMIYHVFVPSLGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345679 | |
| Record name | 6-Chloro-4-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-methylquinolin-2(1H)-one | |
CAS RN |
2585-04-8 | |
| Record name | 6-Chloro-4-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B1361107.png)








